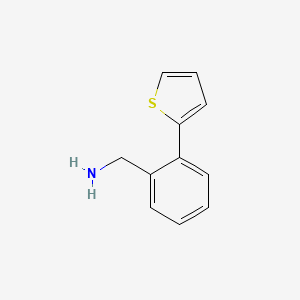

(2-Thiophen-2-ylphenyl)methanamine

描述

(2-Thiophen-2-ylphenyl)methanamine, also known by its synonym 2-(thiophen-2-yl)benzylamine, is an organic compound whose structure is a subject of interest in synthetic and medicinal chemistry. It integrates a flexible methylamine (B109427) side chain with a more rigid biaryl scaffold composed of a phenyl and a thiophene (B33073) ring. This unique combination makes it a valuable building block and a candidate for biological screening.

Aryl-substituted methanamines are a class of organic compounds recognized for their wide-ranging utility, particularly in the development of pharmaceuticals and functional materials. nih.govgoogle.com The core structure, a methylamine group attached to an aromatic ring, serves as a crucial pharmacophore or a key intermediate in the synthesis of more complex bioactive molecules.

The significance of this scaffold is enhanced by the incorporation of specific aryl groups, such as the thiophene-phenyl system found in (2-Thiophen-2-ylphenyl)methanamine. The thiophene ring, a five-membered sulfur-containing heterocycle, is considered a "privileged pharmacophore" in medicinal chemistry. nih.gov It is a component in numerous FDA-approved drugs and is often used as a bioisosteric replacement for a phenyl ring to enhance drug-receptor interactions, improve metabolic stability, and modify physicochemical properties. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, further contributing to its value in drug design. nih.gov Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.gov

Furthermore, the biaryl motif itself is a "privileged template" in drug discovery. nih.gov Biaryl scaffolds are found in a multitude of therapeutic agents, including antibiotics, antihypertensives, and analgesics. nih.govresearchgate.net Their defined three-dimensional structure allows for specific interactions with biological targets. The development of synthetic methods to create biaryl systems, including those containing heteroaromatic rings, is an active area of research aimed at expanding the chemical space available for drug discovery. nih.gov Therefore, as a member of the aryl-substituted methanamine family that incorporates both a thiophene and a biaryl motif, (2-Thiophen-2-ylphenyl)methanamine represents a scaffold with considerable potential.

Given the structural features of (2-Thiophen-2-ylphenyl)methanamine, its research applications can be inferred from studies on closely related compounds and the functional motifs it contains. The primary domains of interest are medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry : This is the most prominent potential field of application. An isomer, phenyl(thiophen-2-yl)methanamine, has been investigated for its potential antimicrobial, anti-inflammatory, and anticancer properties. evitachem.com Derivatives of the structurally related 2-(Benzo[b]thiophen-3-yl)ethanamine have also shown promise as antimicrobial and anticancer agents. The broader class of thiophene derivatives is heavily researched for a spectrum of therapeutic uses, including as central nervous system agents that can modulate neurotransmitter transporters. researchgate.net Specifically, biaryl analogues containing a thiophene ring have been synthesized and evaluated as potent and selective norepinephrine (B1679862) reuptake inhibitors. nih.gov These findings suggest that (2-Thiophen-2-ylphenyl)methanamine is a strong candidate for synthesis and evaluation in drug discovery programs targeting cancer, inflammation, microbial infections, and neurological disorders.

Organic Synthesis : As a primary amine with a complex aromatic backbone, the compound serves as a versatile building block. Primary amines like methylamine are good nucleophiles used extensively in organic chemistry. wikipedia.org (2-Thiophen-2-ylphenyl)methanamine can be used to construct more elaborate molecules for various applications, from pharmaceuticals to agrochemicals. google.compubcompare.ai For instance, the simpler analogue 2-Thiophenemethylamine is a reactant used to synthesize serotonin (B10506) 5-HT1A receptor antagonists and inhibitors of inducible oxide synthase. sigmaaldrich.com

Materials Science : Thiophene-based compounds are utilized in the development of advanced organic materials. nih.gov The electronic properties of the thiophene ring make it suitable for creating organic semiconductors and components for light-emitting diodes (OLEDs). evitachem.com The simpler related compound, 2-Thiophenemethylamine, has been identified as a potential ligand replacement in hybrid solar cells. sigmaaldrich.com This indicates a potential, albeit less explored, avenue for (2-Thiophen-2-ylphenyl)methanamine and its derivatives in the field of materials science.

属性

IUPAC Name |

(2-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOHWVPLVRXZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303790 | |

| Record name | 2-(2-Thienyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852180-65-5 | |

| Record name | 2-(2-Thienyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852180-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Thienyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Thiophen 2 Ylphenyl Methanamine and Its Structural Analogues

Established Reaction Pathways for Primary Synthesis

The foundational methods for constructing the (2-thiophen-2-ylphenyl)methanamine scaffold and similar structures rely on well-understood organic reactions. These include reductive amination, adaptations of the Paal-Knorr synthesis, and various condensation reactions.

Reductive Amination Protocols

Reductive amination is a cornerstone for the synthesis of the target amine. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. In the context of (2-thiophen-2-ylphenyl)methanamine synthesis, this would involve the reductive amination of 2-(thiophen-2-yl)benzaldehyde. This method is valued for its directness in introducing the amine functionality. evitachem.com

The choice of reducing agent is critical for the success of reductive amination. Sodium borohydride (B1222165) is a commonly used reagent for this transformation. researchgate.net The reaction conditions, including solvent and temperature, can be optimized to achieve high yields. For instance, the use of cyclopentyl methyl ether (CPME) as a solvent has been explored in reductive amination protocols. researchgate.net

Table 1: Examples of Reductive Amination Conditions

| Precursor | Amine Source | Reducing Agent | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 2-(Thiophen-2-yl)benzaldehyde | Ammonia (B1221849)/Amine | Sodium Borohydride | Methanol | Room Temp. | researchgate.net |

| Benzaldehyde (B42025) | Substituted Anilines | Triethylsilane | Toluene | 110 °C | researchgate.net |

| Aldehydes/Ketones | Dimethylamine | Borohydride Exchange Resin | Not Specified | Not Specified | koreascience.kr |

Adaptations of the Paal-Knorr Synthesis for Thiophene (B33073) Functionalization

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocyclic rings like furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com For thiophene synthesis, a 1,4-dicarbonyl compound is condensed with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org While not a direct route to the entire (2-thiophen-2-ylphenyl)methanamine structure, this synthesis is fundamental for creating the thiophene ring itself, which can then be further functionalized. evitachem.com

The mechanism of the Paal-Knorr thiophene synthesis is thought to proceed through the formation of a bis-thioketone intermediate, although the exact pathway is still a subject of some discussion. organic-chemistry.org The reaction conditions, particularly the choice of sulfurizing agent and solvent, can significantly influence the yield and purity of the resulting thiophene.

Condensation Reactions Involving Thiophene and Benzylamine (B48309) Derivatives

Condensation reactions provide another versatile avenue for assembling the core structure of (2-thiophen-2-ylphenyl)methanamine. These reactions can involve the formation of a new carbon-carbon or carbon-nitrogen bond through the elimination of a small molecule, such as water.

For instance, a condensation reaction between a thiophene derivative and a benzylamine derivative can be envisioned. Alternatively, a thiophene-containing aldehyde can undergo condensation with an appropriate nitrogen-containing nucleophile. koreascience.kr The Hinsberg condensation, which involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate, represents a specific type of condensation leading to thiophene rings. researchgate.net

Development of Novel and Efficient Synthetic Routes

Research continues to focus on developing more efficient and novel methods for the synthesis of thiophene-containing compounds. These new routes often aim to improve yields, reduce reaction times, and expand the scope of accessible analogues.

One area of development involves the use of novel catalysts and reaction conditions. For example, a one-pot synthesis of 2,3,5-trisubstituted thiophenes from thiomorpholides has been reported. researchgate.net Additionally, a novel procedure for constructing fully substituted thiophene-2,4-diamines via the self-condensation of tertiary thioamides in the presence of iodine has been developed. researchgate.netresearchgate.net Such advancements provide new tools for accessing a wider range of thiophene derivatives that can serve as precursors or analogues to (2-thiophen-2-ylphenyl)methanamine. A patent also describes a process for synthesizing 2-thiophene ethanol (B145695) and its derivatives through a Heck reaction followed by selective reduction, offering an alternative pathway to key intermediates. google.com

Integration of Green Chemistry Principles in (2-Thiophen-2-ylphenyl)methanamine Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, the principles of green chemistry are being increasingly applied to the synthesis of complex organic molecules.

Catalytic Approaches for Enhanced Sustainability

The synthesis of complex heterocyclic structures such as (2-Thiophen-2-ylphenyl)methanamine and its analogues is increasingly guided by the principles of green and sustainable chemistry. Catalytic methods are at the forefront of this shift, offering pathways that improve efficiency, reduce waste, and minimize the use of hazardous materials compared to traditional stoichiometric approaches. rasayanjournal.co.innih.gov These strategies focus on atom economy, energy efficiency, and the use of environmentally benign reagents and solvents. nih.gov Key sustainable catalytic approaches applicable to the synthesis of the (2-thiophen-2-yl)phenyl core and the subsequent installation of the methanamine functionality include transition-metal-catalyzed cross-coupling reactions, direct C-H activation, and multicomponent reactions (MCRs).

The construction of the bi-aryl scaffold, 2-(thiophen-2-yl)phenyl, is a critical step. Modern catalytic cross-coupling reactions provide highly efficient and sustainable methods for this transformation. Palladium-catalyzed reactions such as the Suzuki and Stille couplings are widely used to form the crucial C-C bond between the thiophene and phenyl rings. Sustainable advancements in this area include the development of highly active catalysts that can be used at low loadings and phosphine-free catalyst systems, which avoid the use of toxic and air-sensitive phosphine (B1218219) ligands. organic-chemistry.org For instance, a bis(alkoxo)palladium complex has proven effective for the direct C-H arylation of thiophenes with aryl bromides, offering high yields without the need for phosphine ligands. organic-chemistry.org

Another significant green strategy is the direct C-H bond activation/arylation of thiophenes. This approach is highly atom-economical as it avoids the pre-functionalization (e.g., halogenation or boronation) of one of the aromatic rings, thereby reducing the number of synthetic steps and the generation of stoichiometric byproducts. electronicsandbooks.comorganic-chemistry.org Palladium catalysts have been successfully employed to activate the C-H bond of a thiophene and couple it with an aryl partner, representing a more direct and sustainable route to the 2-arylthiophene core. electronicsandbooks.com

The introduction of the methanamine group often proceeds via the corresponding benzaldehyde derivative. Catalytic reductive amination is a key sustainable method for this conversion. This process involves the reaction of an aldehyde or ketone with ammonia or a primary amine in the presence of a reducing agent and a catalyst. Modern "borrowing hydrogen" or "hydrogen autotransfer" methodologies are particularly sustainable. In these reactions, a catalyst, often based on iridium or ruthenium, temporarily "borrows" hydrogen from an alcohol (which can be formed in situ from the aldehyde) to form a metal-hydride and an intermediate aldehyde/ketone. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the stored hydrogen on the catalyst, regenerating the catalyst and producing water as the only byproduct. This avoids the use of stoichiometric metal hydride reducing agents.

Multicomponent reactions (MCRs) represent a paradigm of sustainable synthesis by combining three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov The Gewald reaction, a classic MCR for synthesizing 2-aminothiophenes, can be adapted for enhanced sustainability. derpharmachemica.comresearchgate.net Green modifications of the Gewald reaction include the use of ultrasound activation, microwave irradiation, or performing the reaction in environmentally friendly solvents like water, often without a catalyst. nih.govresearchgate.net These methods can significantly reduce reaction times, energy consumption, and the use of volatile organic compounds. rasayanjournal.co.in While the classic Gewald synthesis leads to 2-aminothiophenes, conceptually similar MCRs can be envisioned for the rapid assembly of structural analogues of (2-Thiophen-2-ylphenyl)methanamine.

The table below summarizes various catalytic approaches relevant to the sustainable synthesis of the target compound's core structure and analogues.

Detailed research findings highlight the efficacy of these methods. For example, palladium-catalyzed C-H activation reactions have been shown to proceed with high efficiency and regioselectivity. electronicsandbooks.com Similarly, green adaptations of the Gewald reaction using ultrasound activation in water have produced 2-aminothiophenes in yields ranging from 42% to 90%, demonstrating a viable and environmentally responsible alternative to conventional methods. researchgate.net

Mechanistic Organic Chemistry and Reactivity of 2 Thiophen 2 Ylphenyl Methanamine

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of (2-Thiophen-2-ylphenyl)methanamine in substitution reactions is dictated by the electronic properties of its constituent aromatic rings and the functional groups they bear. Both the thiophene (B33073) and phenyl rings can undergo electrophilic substitution, while the aminomethyl group and potentially activated positions on the rings can be sites for nucleophilic attack.

Electrophilic Aromatic Substitution:

The thiophene ring is generally more susceptible to electrophilic attack than the benzene (B151609) ring due to its higher electron density. pearson.com Electrophilic substitution on the thiophene ring typically occurs preferentially at the C5 position (α to the sulfur atom and ortho to the phenyl substituent), which is the most activated position. pearson.comyoutube.com The presence of the 2-phenyl substituent, which is an activating group, further enhances the reactivity of the thiophene ring towards electrophiles. libretexts.org The aminomethyl group, especially in its protonated form under acidic conditions, can act as a deactivating group, potentially slowing down the reaction and directing substitution to the meta position on the phenyl ring. libretexts.org However, the strong activating effect of the thiophene ring likely dominates, making substitution on the thiophene ring more favorable.

Common electrophilic substitution reactions and the predicted major products are summarized in the table below.

| Reaction | Reagent | Predicted Major Product on Thiophene Ring | Predicted Major Product on Phenyl Ring |

| Nitration | HNO₃/H₂SO₄ | (2-(5-Nitrothiophen-2-yl)phenyl)methanamine | (2-Thiophen-2-yl-X-nitrophenyl)methanamine |

| Halogenation | Br₂/FeBr₃ | (2-(5-Bromothiophen-2-yl)phenyl)methanamine | (2-Thiophen-2-yl-X-bromophenyl)methanamine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | (2-(5-Acetylthiophen-2-yl)phenyl)methanamine | (2-Thiophen-2-yl-X-acetylphenyl)methanamine |

Nucleophilic Substitution:

Nucleophilic substitution reactions can occur at the benzylic carbon of the methanamine group. The benzylic position is activated towards nucleophilic attack, particularly if the leaving group is suitable. chemistrysteps.com Reactions with alkyl halides or acyl chlorides can lead to the formation of secondary or tertiary amines and amides, respectively.

Furthermore, under specific conditions, nucleophilic aromatic substitution (SNAAr) could occur on the thiophene ring, especially if it is substituted with strong electron-withdrawing groups. However, in the case of (2-Thiophen-2-ylphenyl)methanamine, the electron-donating nature of the aminomethyl group makes direct SNAAr on the unsubstituted rings unlikely.

Oxidation Pathways and Product Characterization

The oxidation of (2-Thiophen-2-ylphenyl)methanamine can proceed via several pathways, targeting the sulfur atom of the thiophene ring, the benzylic carbon, or the aromatic rings themselves. The choice of oxidant and reaction conditions determines the product distribution.

Oxidation of the Thiophene Ring:

The sulfur atom in the thiophene ring is susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide, while stronger oxidants can lead to the corresponding sulfone. researchgate.net The oxidation of thiophene rings can also proceed through the formation of a thiophene-S-oxide intermediate, which can be unstable and undergo further reactions. nih.gov In some cases, oxidation can lead to ring-opened products.

Benzylic Oxidation:

The benzylic C-H bonds of the methanamine group are activated and can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.comnih.gov This oxidation would likely lead to the formation of a ketone, (2-thiophen-2-ylphenyl)methanone. Further oxidation under harsh conditions could potentially cleave the C-C bond.

A summary of potential oxidation products is provided in the table below.

| Oxidizing Agent | Target Site | Potential Product(s) |

| m-CPBA (1 equiv.) | Thiophene Sulfur | (2-Thiophen-2-ylphenyl)methanamine S-oxide |

| m-CPBA (>2 equiv.) | Thiophene Sulfur | (2-Thiophen-2-ylphenyl)methanamine S,S-dioxide (sulfone) |

| KMnO₄, heat | Benzylic Carbon | (2-Thiophen-2-ylphenyl)methanone |

| O₃, then DMS | Thiophene Ring | Ring-opened products |

Catalytic Transformations and Reaction Mechanisms

The structural motifs within (2-Thiophen-2-ylphenyl)methanamine allow for a variety of catalytic transformations, including hydrogenation and cross-coupling reactions.

Catalytic Hydrogenation:

The thiophene ring can be hydrogenated under catalytic conditions, typically using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). electronicsandbooks.com Hydrogenation of the thiophene ring leads to the formation of a tetrahydrothiophene (B86538) derivative. The phenyl ring can also be hydrogenated, but this generally requires more forcing conditions (higher pressure and temperature). Selective hydrogenation of the thiophene ring over the phenyl ring can often be achieved under milder conditions. The aminomethyl group can also influence the catalytic process.

Catalytic Cross-Coupling Reactions:

The C-H bonds on both the thiophene and phenyl rings, as well as any potential halo-substituted derivatives, can participate in catalytic cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi.com For instance, if the phenyl or thiophene ring were brominated, it could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group.

The table below outlines some potential catalytic transformations.

| Reaction Type | Catalyst | Substrate | Product |

| Hydrogenation | Raney Ni, H₂ | (2-Thiophen-2-ylphenyl)methanamine | (2-(Tetrahydrothiophen-2-yl)phenyl)methanamine |

| Suzuki Coupling | Pd(PPh₃)₄, Base | (2-(5-Bromothiophen-2-yl)phenyl)methanamine + ArB(OH)₂ | (2-(5-Arylthiophen-2-yl)phenyl)methanamine |

| Heck Coupling | Pd(OAc)₂, PPh₃, Base | (2-Iodophenyl)methanamine + Thiophene | (2-Thiophen-2-ylphenyl)methanamine |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of (2-Thiophen-2-ylphenyl)methanamine are influenced by the rotational freedom around the single bonds connecting the aromatic rings and the methanamine bridge.

Conformational Analysis:

The molecule can adopt various conformations due to rotation around the C(phenyl)-C(methanamine) and C(methanamine)-C(thiophene) bonds. The relative orientation of the two aromatic rings can range from a coplanar to a perpendicular arrangement. The steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the thiophene ring, as well as the aminomethyl group, will play a significant role in determining the most stable conformation. Computational studies on similar 2-aryl-thiophene systems suggest that a non-planar conformation is generally favored to minimize steric repulsion. nih.govresearchgate.net

Stereochemical Considerations:

The methanamine carbon in (2-Thiophen-2-ylphenyl)methanamine is a prochiral center. If a substitution reaction at this carbon were to introduce a new chiral center, the formation of enantiomers or diastereomers would be possible. For example, the reduction of the corresponding ketone, (2-thiophen-2-ylphenyl)methanone, would produce a racemic mixture of the chiral alcohol. The stereochemical outcome of reactions at the benzylic carbon can be influenced by the presence of chiral catalysts or reagents. nih.gov

Computational and Theoretical Investigations of 2 Thiophen 2 Ylphenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of (2-Thiophen-2-ylphenyl)methanamine. These calculations can predict the molecule's geometry, orbital energies, and charge distribution, which are crucial for its reactivity and intermolecular interactions.

By employing methods like the B3LYP functional with a 6-311+G basis set, researchers can obtain an optimized molecular geometry in the gaseous phase researchgate.net. These calculations can reveal key structural parameters. For instance, the bond lengths and angles within the thiophene (B33073) and phenyl rings, as well as the torsional angles between these aromatic systems, can be precisely determined. This information is foundational for understanding the molecule's steric and electronic landscape.

Furthermore, these calculations provide insights into the molecule's electronic characteristics. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also highlight the regions of the molecule most likely to participate in chemical reactions, such as nucleophilic or electrophilic attacks.

Molecular electrostatic potential (MEP) maps can also be generated from these quantum chemical calculations researchgate.net. These maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For (2-Thiophen-2-ylphenyl)methanamine, the nitrogen atom of the methanamine group and the sulfur atom of the thiophene ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding or coordination with metal ions.

Table 1: Calculated Electronic Properties of (2-Thiophen-2-ylphenyl)methanamine (Illustrative)

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can explore the conformational landscape of (2-Thiophen-2-ylphenyl)methanamine and its interactions with its environment, such as a solvent or a biological membrane.

These simulations model the molecule as a collection of atoms interacting through a defined force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time, typically on the nanosecond to microsecond timescale. This allows for the sampling of different conformations and the calculation of thermodynamic properties.

A key aspect to investigate for (2-Thiophen-2-ylphenyl)methanamine is the rotational freedom around the single bonds connecting the thiophene and phenyl rings, and the methanamine group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

MD simulations are also powerful for studying intermolecular interactions. By placing the molecule in a simulation box with water molecules, for example, the formation and dynamics of hydrogen bonds between the amine group and water can be observed. This provides insights into the molecule's solubility and how it might interact with aqueous biological environments. In more complex simulations, the molecule can be placed in a lipid bilayer to study its potential to cross cell membranes.

Ligand-Protein Docking Studies for Binding Affinity Prediction

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method is central to drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For (2-Thiophen-2-ylphenyl)methanamine, docking studies can suggest potential protein targets and provide a rationale for its observed biological activities.

The process involves generating a number of possible binding poses of the ligand within the active site of a protein and then using a scoring function to estimate the binding affinity for each pose. The scoring function typically considers factors like electrostatic interactions, hydrogen bonds, van der Waals forces, and the desolvation penalty.

Given the structural motifs in (2-Thiophen-2-ylphenyl)methanamine, several protein families could be explored as potential targets. For instance, thiophene-containing compounds have been investigated as inhibitors of enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and as modulators of targets like tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

A hypothetical docking study of (2-Thiophen-2-ylphenyl)methanamine into the active site of TNF-α could reveal key interactions. The thiophene ring might engage in hydrophobic interactions with nonpolar residues, while the phenyl ring could form pi-stacking interactions with aromatic residues like tyrosine or phenylalanine. The methanamine group is a prime candidate for forming hydrogen bonds with polar residues such as aspartate or serine in the binding pocket. nih.govnih.gov The results of such a docking study could be summarized in a table detailing the predicted binding energy and the key interacting residues.

Table 2: Predicted Interactions of (2-Thiophen-2-ylphenyl)methanamine with a Hypothetical Protein Target (Illustrative)

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 119 | Pi-Pi Stacking | 3.8 |

| LEU 57 | Hydrophobic | 4.2 |

| SER 60 | Hydrogen Bond (with NH2) | 2.9 |

| ASP 122 | Salt Bridge (with NH3+) | 3.1 |

Note: The residues and distances in this table are for illustrative purposes and would be derived from a specific docking simulation.

In Silico Design Principles for Modifying Molecular Interactions

The insights gained from quantum chemical calculations, MD simulations, and docking studies can be leveraged for the rational design of new analogs of (2-Thiophen-2-ylphenyl)methanamine with improved properties. This in silico design process allows for the virtual screening of new compounds before committing to their chemical synthesis, saving time and resources.

Based on the predicted binding mode from docking studies, specific modifications to the parent molecule can be proposed to enhance its binding affinity or selectivity for a target protein. For example, if the docking study suggests that a particular region of the binding pocket is unoccupied, a substituent could be added to the phenyl or thiophene ring to fill this space and make additional favorable interactions.

If the methanamine group is identified as a critical interaction point, modifications could be explored to optimize its hydrogen bonding capacity. For instance, the introduction of additional functional groups could lead to the formation of more extensive hydrogen bond networks.

Computational methods can also be used to predict the effect of these modifications on the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. For example, the lipophilicity (logP) of the new analogs can be calculated to estimate their membrane permeability and solubility. By systematically evaluating these virtual compounds, a shortlist of the most promising candidates for synthesis and experimental testing can be generated. This iterative cycle of computational prediction and experimental validation is a cornerstone of modern drug discovery. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of (2-Thiophen-2-ylphenyl)methanamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on both the phenyl and thiophene (B33073) rings, as well as the protons of the aminomethyl group.

Aromatic Protons (Phenyl and Thiophene Rings): These protons would typically appear in the downfield region, approximately between δ 6.5 and 8.0 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would depend on the substitution pattern and the electronic interactions between the two aromatic rings. For instance, in a related compound, 2-(thien-2-yl-methylene)aminophenol, aromatic protons were observed in the range of δ 6.82-7.78 ppm. researchgate.net

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring to the amine group would likely appear as a singlet or a pair of doublets, depending on their chemical and magnetic equivalence. These are expected in the range of δ 3.5-4.5 ppm. For example, the methylene protons in N-benzyl-1-(thiophen-2-yl)methanamine appear at δ 3.91 ppm. rsc.org

Amine Protons (-NH₂): The protons of the primary amine group would typically produce a broad singlet, the chemical shift of which can vary depending on the solvent, concentration, and temperature. This signal is often found between δ 1.5 and 3.5 ppm and can undergo D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The carbon atoms of the phenyl and thiophene rings are expected to resonate in the aromatic region, typically between δ 120 and 150 ppm. The carbon atoms directly attached to the sulfur atom in the thiophene ring and the carbon atoms at the point of substitution on the phenyl ring would have distinct chemical shifts. In a similar structure, the aromatic carbons show signals in the range of 120.86-153.74 ppm. researchgate.net

Methylene Carbon (-CH₂-): The carbon of the methylene bridge would appear in the aliphatic region, likely between δ 40 and 50 ppm. For comparison, the methylene carbon in N-benzyl-1-(thiophen-2-yl)methanamine is observed at δ 46.30 ppm. rsc.org

Expected ¹H NMR Data for (2-Thiophen-2-ylphenyl)methanamine

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Phenyl & Thiophene) | 6.5 - 8.0 | m |

| Methylene (-CH₂) | 3.5 - 4.5 | s or d |

Expected ¹³C NMR Data for (2-Thiophen-2-ylphenyl)methanamine

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic (Phenyl & Thiophene) | 120 - 150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of (2-Thiophen-2-ylphenyl)methanamine, as well as to gain insight into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the compound's elemental formula (C₁₁H₁₁NS). The expected exact mass can be calculated from the isotopic masses of its constituent atoms.

While a specific mass spectrum for (2-Thiophen-2-ylphenyl)methanamine is not available in the provided search results, the fragmentation behavior of thiophene-containing compounds has been studied. rsc.orgresearchgate.net Upon electron ionization, the molecular ion peak (M⁺) would be expected. Subsequent fragmentation would likely involve the cleavage of the bonds in the methanamine bridge, leading to characteristic fragment ions.

Expected Fragmentation Pathways:

Loss of the amino group (-NH₂): This would result in a fragment ion at [M-16]⁺.

Cleavage of the C-C bond between the phenyl ring and the methylene group: This could lead to the formation of a thiophenylmethyl cation or a phenyl cation, depending on the charge distribution.

Fragmentation of the thiophene ring: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S).

The mass spectrum of the related compound N-benzyl-N-methylamine shows a base peak corresponding to the loss of a hydrogen atom, followed by fragmentation of the benzyl (B1604629) group. nist.gov A similar pattern could be anticipated for (2-Thiophen-2-ylphenyl)methanamine.

Hypothetical Key Fragment Ions for (2-Thiophen-2-ylphenyl)methanamine

| m/z Value | Possible Fragment |

|---|---|

| 189 | [M]⁺ |

| 173 | [M - NH₂]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ |

X-ray Crystallography of (2-Thiophen-2-ylphenyl)methanamine and its Complexes

Currently, there are no published crystal structures for (2-Thiophen-2-ylphenyl)methanamine or its metallic complexes in the Cambridge Structural Database. However, crystallographic studies on other thiophene derivatives have been reported. nist.gov

A crystallographic analysis of (2-Thiophen-2-ylphenyl)methanamine would reveal:

The relative orientation of the phenyl and thiophene rings: It would determine the dihedral angle between the two aromatic systems, which is crucial for understanding the extent of electronic conjugation.

Conformation of the methanamine side chain: The analysis would show the torsion angles around the C-C and C-N bonds of the side chain.

Intermolecular interactions: In the solid state, molecules of (2-Thiophen-2-ylphenyl)methanamine would be held together by intermolecular forces such as hydrogen bonding (involving the amine group) and π-π stacking interactions between the aromatic rings. X-ray crystallography would provide a detailed picture of these interactions.

Furthermore, if (2-Thiophen-2-ylphenyl)methanamine were to be used as a ligand to form metal complexes, X-ray crystallography would be essential for characterizing the coordination geometry around the metal center and the binding mode of the ligand.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of (2-Thiophen-2-ylphenyl)methanamine would display absorption bands corresponding to the stretching and bending vibrations of its various bonds.

N-H Stretching: The primary amine group (-NH₂) would exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. docbrown.info

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and thiophene rings would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene group (-CH₂) would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings would give rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears in the range of 1590-1650 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1020-1250 cm⁻¹ region. docbrown.info

Thiophene Ring Vibrations: The thiophene ring has characteristic vibrations, including a C-S stretching mode.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the phenyl and thiophene rings are typically strong in the Raman spectrum. Thiophene and its derivatives show characteristic Raman peaks. For instance, thiophene itself has strong Raman signals that can be used for identification. researchgate.netspectrabase.com

C-S Vibrations: The vibrations involving the sulfur atom in the thiophene ring are also expected to be Raman active.

Symmetry Considerations: For molecules with a center of symmetry, IR and Raman activities are mutually exclusive. While (2-Thiophen-2-ylphenyl)methanamine is not highly symmetrical, the relative intensities of the bands in the IR and Raman spectra can still provide structural insights. Studies on thiophene-based polymers have utilized Raman spectroscopy to characterize their structural properties. mdpi.com

Expected Vibrational Frequencies for (2-Thiophen-2-ylphenyl)methanamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| C-N Stretch | 1020 - 1250 | IR |

Molecular Interactions Within Biochemical Systems

Investigation of Ligand-Protein Binding Mechanisms

The interaction between a ligand, such as (2-Thiophen-2-ylphenyl)methanamine, and a protein is a complex process governed by a variety of non-covalent forces. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The thiophene (B33073) ring, a key structural feature of this compound, plays a crucial role in these binding events. Its planar structure can contribute to stacking interactions with aromatic amino acid residues within a protein's binding site, while the sulfur atom can participate in hydrogen bonding, enhancing the drug-receptor interaction. nih.gov

Molecular dynamics simulations and fragment-based screening have been instrumental in elucidating the binding modes of thiophene-containing compounds. nih.govacs.org These studies reveal that the thiophene moiety can effectively occupy hydrophobic pockets within an enzyme's active site. acs.org For instance, in the context of LTA4H, the thiophene ring of certain inhibitors has been shown to displace structurally conserved water molecules deep within the active site, contributing to improved potency. acs.orgnih.gov The flexibility of the thiophene backbone in some derivatives, such as luminescent conjugated oligothiophenes, allows for conformational changes upon binding to protein aggregates, a property that has been harnessed for optical imaging. nih.gov

Specificity of Interaction with Leukotriene A4 Hydrolase (LTA4H)

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc-containing enzyme that plays a critical role in the inflammatory cascade. nih.govresearchgate.net It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator. researchgate.netnih.govnih.gov Consequently, inhibiting the hydrolase activity of LTA4H is a key therapeutic strategy for managing inflammatory diseases. researchgate.netnih.gov

The (2-Thiophen-2-ylphenyl)methanamine scaffold has been identified as a promising starting point for the development of LTA4H inhibitors. nih.govdrugbank.com The interaction of these compounds with LTA4H is highly specific, targeting the enzyme's active site to block the conversion of LTA4.

Structural Basis of LTA4H Modulation and Inhibition

The structural basis for the inhibition of LTA4H by (2-Thiophen-2-ylphenyl)methanamine derivatives has been elucidated through crystallographic studies and molecular modeling. nih.govacs.org The active site of LTA4H contains a catalytic zinc ion and a hydrophobic substrate-binding cleft. nih.gov Thiophene-containing inhibitors are designed to fit snugly within this cleft.

Binding mode analysis has revealed that the thiophene ring can form significant hydrophobic interactions with key amino acid residues. nih.gov For example, in one study, the phenyl ring attached to the thiophene ring of a potent inhibitor formed a strong π-π interaction with Y378, while another phenyl ring interacted hydrophobically with Y383. nih.gov The addition of a thiophene moiety to some inhibitor scaffolds has been shown to help other parts of the molecule, such as a pyrrolidine (B122466) moiety, to interact with crucial residues like R563 and K565. nih.govresearchgate.net This highlights the importance of the thiophene group in orienting the inhibitor for optimal binding.

Furthermore, fragment screening has demonstrated that thiophene and thiazole-containing fragments can bind within an L-shaped pocket of the LTA4H active site. acs.org The thiophene ring of some potent inhibitors displaces conserved water molecules from the bottom of the substrate-binding cavity, a common strategy for improving ligand affinity. nih.gov

Kinetic and Thermodynamic Parameters of Ligand-Enzyme Complex Formation

The interaction between an inhibitor and an enzyme can be characterized by its kinetic and thermodynamic parameters. Kinetic studies provide information about the rate of binding and the potency of inhibition, often expressed as the half-maximal inhibitory concentration (IC50). Thermodynamic analysis, on the other hand, reveals the driving forces behind the binding event, such as changes in enthalpy (ΔH) and entropy (ΔS).

For derivatives of (2-Thiophen-2-ylphenyl)methanamine, kinetic assays have demonstrated potent inhibition of both the peptidase and hydrolase activities of LTA4H. acs.org For example, the elaboration of a fragment containing a thiophene ring led to an inhibitor with IC50 values of 80 nM in the peptidase assay and 189 nM in the hydrolase assay. nih.gov

Thermodynamic studies of LTA4H inhibitors have provided deeper insights into the binding process. nih.gov By using techniques like isothermal titration calorimetry (ITC), researchers can determine the enthalpic and entropic contributions to the binding affinity. This information is crucial for understanding how structural modifications to the inhibitor affect its binding properties and can guide the rational design of more potent compounds. For instance, the displacement of water molecules from the binding site, as observed with some thiophene-containing inhibitors, is typically an entropically favorable process. nih.gov

Rational Design of (2-Thiophen-2-ylphenyl)methanamine Derivatives for Specific Biological Targets

The principles of rational drug design are heavily applied to optimize the (2-Thiophen-2-ylphenyl)methanamine scaffold for enhanced potency and selectivity towards specific biological targets like LTA4H. nih.govnih.gov This involves a deep understanding of the target's structure and the ligand's binding mode.

Structure-Activity Relationship (SAR) Analysis in LTA4H Ligand Development

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds. nih.gov By systematically modifying the chemical structure of (2-Thiophen-2-ylphenyl)methanamine and evaluating the corresponding changes in biological activity, researchers can identify key structural features required for potent LTA4H inhibition.

SAR studies have shown that the thiophene ring is a critical component for the activity of many LTA4H inhibitors. nih.gov For instance, replacing or modifying substituents on the thiophene ring can significantly impact inhibitory potency. nih.gov Analysis of LTA4H inhibitors has revealed that highly active compounds often contain a diphenylmethane (B89790) or diphenyl ether scaffold, with side chains like pyridine (B92270) or piperidine. nih.gov The planarity of the thiophene ring is thought to contribute to effective binding with the receptor. nih.gov

Interactive Table: SAR of Thiophene Derivatives as LTA4H Inhibitors

| Compound | Modification | IC50 (Hydrolase Assay) | Reference |

|---|---|---|---|

| Fragment 6 | Pyridine analogue | 5.3 mM | nih.gov |

| Compound 17 | Derivative of fragment 6 | 170 µM | acs.org |

This table illustrates how chemical modifications, guided by SAR, can lead to a dramatic increase in inhibitory potency.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Specificity

Scaffold hopping is a drug design strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often structurally distinct, scaffold while retaining the original biological activity. nih.govdigitellinc.com This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced specificity or better pharmacokinetic profiles. nih.gov For LTA4H inhibitors, scaffold hopping from a known thienopyrimidine scaffold has led to the identification of potent inhibitors with different core structures. nih.gov

Bioisosteric replacement is another key strategy where one part of a molecule is replaced by another with similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. cambridgemedchemconsulting.com In the context of thiophene derivatives, the thiophene ring itself is often used as a bioisostere for a phenyl ring. nih.govcambridgemedchemconsulting.com This substitution can alter the electronic properties and metabolic profile of the molecule. For example, replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a different class of compounds was shown to enhance anti-leukemic activity, demonstrating the power of bioisosteric replacement in drug design. nih.gov These strategies are crucial for fine-tuning the properties of (2-Thiophen-2-ylphenyl)methanamine derivatives to create highly specific and effective LTA4H inhibitors.

Design and Synthetic Strategies for 2 Thiophen 2 Ylphenyl Methanamine Derivatives

Systematic Functionalization of the Thiophene (B33073) Heterocycle

The thiophene ring, an electron-rich aromatic heterocycle, is a prime target for functionalization to modulate the electronic and steric properties of (2-Thiophen-2-ylphenyl)methanamine derivatives. Synthetic strategies can introduce substituents either prior to the construction of the biaryl scaffold or by direct modification of the assembled molecule.

A primary and highly effective method for constructing the core (2-thiophen-2-yl)phenyl structure involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically couples a thiophene-2-boronic acid with a substituted 2-bromobenzaldehyde (B122850) or a related phenyl derivative. youtube.comyoutube.com By employing a pre-functionalized thiophene-2-boronic acid, a wide array of substituents can be incorporated into the thiophene ring from the outset. This approach offers excellent control over regioselectivity.

Alternatively, direct electrophilic aromatic substitution on the thiophene ring of the (2-Thiophen-2-ylphenyl)methanamine scaffold is a viable strategy. The thiophene ring is generally more reactive towards electrophiles than benzene (B151609). nih.gov Reactions such as halogenation (e.g., bromination) can be performed with high regioselectivity, typically at the 5-position of the thiophene ring, which is the most electronically activated site. nih.gov Subsequent cross-coupling reactions can then be used to introduce further diversity from this halogenated handle.

Table 1: Examples of Functionalized Thiophene Precursors for Suzuki Coupling

| Thiophene Precursor | Potential Derivative Substituent | Synthetic Utility |

|---|---|---|

| 5-Methylthiophene-2-boronic acid | Methyl | Increases lipophilicity, potential for steric influence. |

| 5-Chlorothiophene-2-boronic acid | Chloro | Electron-withdrawing group, alters electronic properties, handle for further coupling. |

| Thiophene-2,5-diboronic acid | Boronic Acid | Allows for dual coupling to create extended conjugated systems. |

Modifications of the Phenyl Ring System

The most straightforward approach involves using a substituted 2-bromobenzaldehyde or 2-bromobenzonitrile (B47965) as the coupling partner in a Suzuki reaction. researchgate.net This allows for the precise placement of substituents on the phenyl ring. A wide variety of commercially available or synthetically accessible substituted phenyl halides makes this a highly versatile method.

More advanced strategies involve the direct C-H functionalization of the phenyl ring after the biaryl core has been assembled. Although challenging, directing-group strategies can achieve high regioselectivity. For instance, research into the functionalization of 2-triazenylbenzaldehydes has demonstrated that a single directing group can facilitate multiple, distinct C-H functionalization reactions at different positions on the benzene ring. nih.gov While not directly demonstrated on (2-Thiophen-2-ylphenyl)methanamine itself, these principles suggest that the amine or a derivative thereof could be used to direct metallation and subsequent functionalization to the ortho-positions of the phenyl ring.

Table 2: Strategies for Phenyl Ring Modification

| Strategy | Description | Example Reagents/Reactions |

|---|---|---|

| Pre-functionalization | Use of a substituted phenyl halide in a Suzuki cross-coupling reaction. | 2-Bromo-4-fluorobenzaldehyde, 2-Bromo-5-methoxybenzonitrile. |

| Directed C-H Activation | Use of a directing group to guide a metal catalyst to a specific C-H bond for functionalization. | Potential use of the amine moiety to direct ortho-lithiation followed by quenching with an electrophile. |

Derivatization of the Amine Moiety and its Impact on Molecular Geometry

The primary amine of (2-Thiophen-2-ylphenyl)methanamine is a versatile functional handle for a wide range of derivatizations. These modifications not only alter the chemical properties of the molecule but can also have a significant impact on its three-dimensional structure by introducing steric bulk and altering electronic interactions.

Common derivatization reactions include:

Alkylation: The amine can be N-alkylated. While direct alkylation with alkyl halides can lead to mixtures of mono- and di-alkylated products, a more controlled approach is reductive amination. masterorganicchemistry.com Reacting the primary amine with an aldehyde or ketone forms a secondary amine in a single, controlled step.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are robust functional groups with distinct electronic and steric profiles.

C-N Bond Functionalization: The primary amine can be converted into a pyridinium (B92312) salt, which can then undergo nickel-catalyzed cross-coupling reactions, effectively replacing the amino group with other functionalities like vinyl groups. nih.gov

The introduction of substituents on the nitrogen atom directly influences the molecular geometry. A primary amine has two N-H bonds available for hydrogen bonding and relatively low steric hindrance. Conversion to a secondary or tertiary amine increases steric bulk around the benzylic carbon, restricting rotation around the C-N and C-C single bonds. This can lock the molecule into specific conformations, influencing how it interacts with biological targets or other molecules in a material science context.

Stereoselective Synthesis of Chiral Analogues

The benzylic carbon in (2-Thiophen-2-ylphenyl)methanamine is a prochiral center, meaning that the synthesis of enantiomerically pure derivatives is a key objective for many applications. Several strategies exist for achieving stereoselective synthesis of these chiral amines.

A powerful and widely used method involves the use of a chiral auxiliary. Ellman's chiral tert-butanesulfinamide is particularly effective for this purpose. osi.lvnih.gov The synthesis begins with the corresponding ketone, (2-thiophen-2-ylphenyl)methanone. Condensation of this ketone with either the (R)- or (S)-enantiomer of tert-butanesulfinamide yields a chiral N-tert-butanesulfinyl imine. The sulfinyl group then acts as a highly effective chiral director for the subsequent reduction of the C=N double bond. Diastereoselective reduction using a hydride source (e.g., sodium borohydride) followed by acidic cleavage of the sulfinyl auxiliary affords the desired chiral primary amine in high enantiomeric excess. osi.lv

Another potential route involves the asymmetric reduction of the ketone precursor to a chiral alcohol, followed by conversion of the alcohol to the amine with retention or inversion of stereochemistry.

Table 3: Key Steps in Stereoselective Synthesis via Ellman's Auxiliary

| Step | Reaction | Reagents | Outcome |

|---|---|---|---|

| 1 | Imine Formation | (2-Thiophen-2-ylphenyl)methanone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄ | Chiral N-tert-butanesulfinyl imine |

| 2 | Diastereoselective Reduction | Hydride reducing agent (e.g., NaBH₄) | Diastereomerically enriched N-tert-butanesulfinyl amine |

These stereoselective methods are critical for producing specific enantiomers, which often exhibit distinct biological activities. The ability to synthesize either enantiomer simply by choosing the appropriate chiral auxiliary provides a flexible and powerful tool for medicinal chemistry and drug design. youtube.comnih.gov

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of (2-Thiophen-2-ylphenyl)methanamine for high purity and yield?

- Methodology : Utilize reductive amination or nucleophilic substitution reactions under controlled conditions. For example, coupling 2-thiophen-2-ylphenylcarbaldehyde with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) in anhydrous methanol at 60°C for 12 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using -NMR (δ ~3.8 ppm for methylene protons adjacent to the amine) .

Q. What spectroscopic techniques are critical for characterizing (2-Thiophen-2-ylphenyl)methanamine?

- Answer :

- -NMR : Identify aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and methylene protons (δ 3.5–4.0 ppm for –CH2–NH–).

- FT-IR : Confirm amine presence via N–H stretching (~3350 cm) and C–N bending (~1600 cm).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHNS: 203.08) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of (2-Thiophen-2-ylphenyl)methanamine?

- Methodology : Employ hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Include exact-exchange terms to improve accuracy in thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .

- Applications : Predict reactivity in nucleophilic/electrophilic reactions (e.g., interactions with biomolecules) .

Q. How to resolve contradictions between experimental and computational data for this compound?

- Case Study : If DFT-predicted bond lengths deviate from crystallographic data (e.g., C–N bond in amine group), refine computational models by incorporating solvent effects (PCM model) or dispersion corrections (D3-BJ) .

- Validation : Cross-check NMR chemical shifts using gauge-including atomic orbital (GIAO) methods .

Q. What strategies mitigate instability of (2-Thiophen-2-ylphenyl)methanamine in aqueous media?

- Approach :

- Derivatization : Form hydrochloride salts (e.g., using HCl in diethyl ether) to enhance solubility and stability .

- Storage : Store under inert gas (N) at –20°C in amber vials to prevent oxidation of the thiophene ring .

- Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to track degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。